

What is Bifendate (dimethyl diphenyl bicarboxylate)

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Compound of Interest

Compound Name: Bifendate
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An In-depth Technical Guide to **Bifendate** (Dimethyl Diphenyl Bicarboxylate)

Introduction

Bifendate, also known as Dimethyl Diphenyl Bicarboxylate (DDB), is a synthetic oral drug derived from Schisandrin C, an active component isolated from the traditional Chinese medicinal plant *Schisandra chinensis*.^{[1][2]} It is primarily classified as a hepatoprotective agent and is used clinically in several Asian countries for the treatment of liver diseases, particularly chronic viral hepatitis and chemical- or drug-induced liver damage.^{[1][3][4]} Its principal and most consistently observed therapeutic effect is the rapid normalization of elevated serum alanine aminotransferase (ALT) levels, a key marker of hepatocellular injury.^{[3][5]} While effective in reducing ALT, its impact on other liver enzymes is less pronounced, and ALT levels may rebound upon discontinuation of the drug.^{[3][6]}

This guide provides a comprehensive technical overview of **Bifendate**, detailing its chemical properties, multifaceted mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used to characterize it. The content is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Bifendate is a synthetic intermediate in the production of Schisandrin C.^{[7][8]} Its chemical structure and properties are summarized below. A key characteristic is its poor solubility in water, which significantly impacts its oral bioavailability.^{[9][10]}

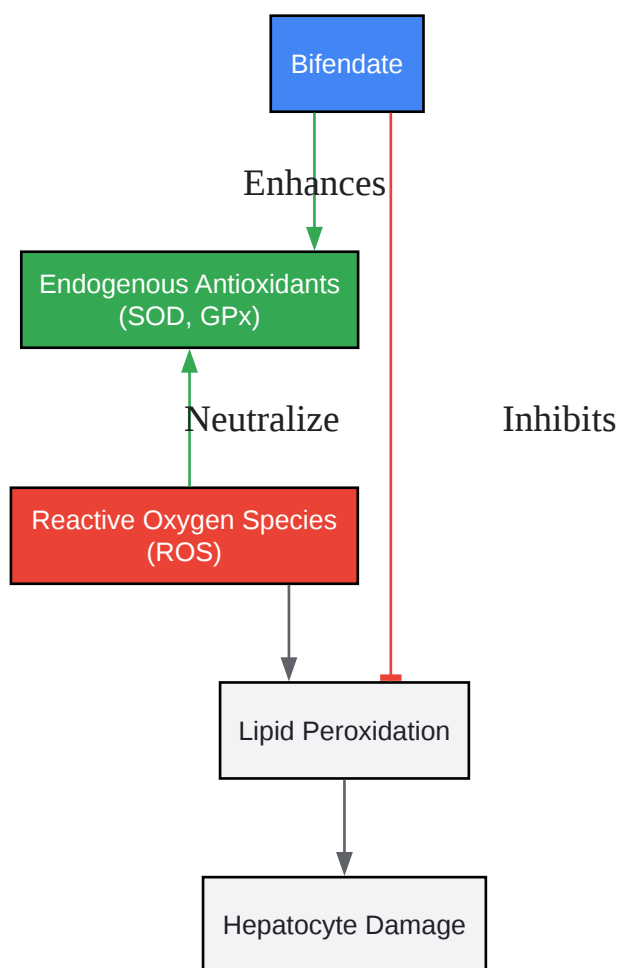
Property	Value	Citation(s)
IUPAC Name	methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate	[11]
Synonyms	Bifendatatum, DDB, Biphenyl Dimethyl Dicarboxylate, Diphenyl Dimethyl Bicarboxylate	[11][12]
CAS Number	73536-69-3	[2][11]
Molecular Formula	C ₂₀ H ₁₈ O ₁₀	[11][12]
Molecular Weight	418.35 g/mol	[12][13]
Appearance	Solid	[12]
Solubility	Water insoluble; slightly soluble in methanol, ethanol; soluble in chloroform, acetonitrile.	[9][12]

Mechanism of Action

The hepatoprotective effects of **Bifendate** are not attributed to a single pathway but rather to a combination of synergistic mechanisms that collectively mitigate liver injury and support hepatic function.

Antioxidant Activity

The liver's role in detoxification makes it highly susceptible to oxidative stress from reactive oxygen species (ROS).[14] **Bifendate** combats this by scavenging free radicals and inhibiting lipid peroxidation, a key process in cell membrane damage.[1][5][14] Furthermore, it boosts the liver's intrinsic antioxidant defenses by enhancing the activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[14] This comprehensive antioxidant action helps preserve the structural and functional integrity of hepatocytes.[14]

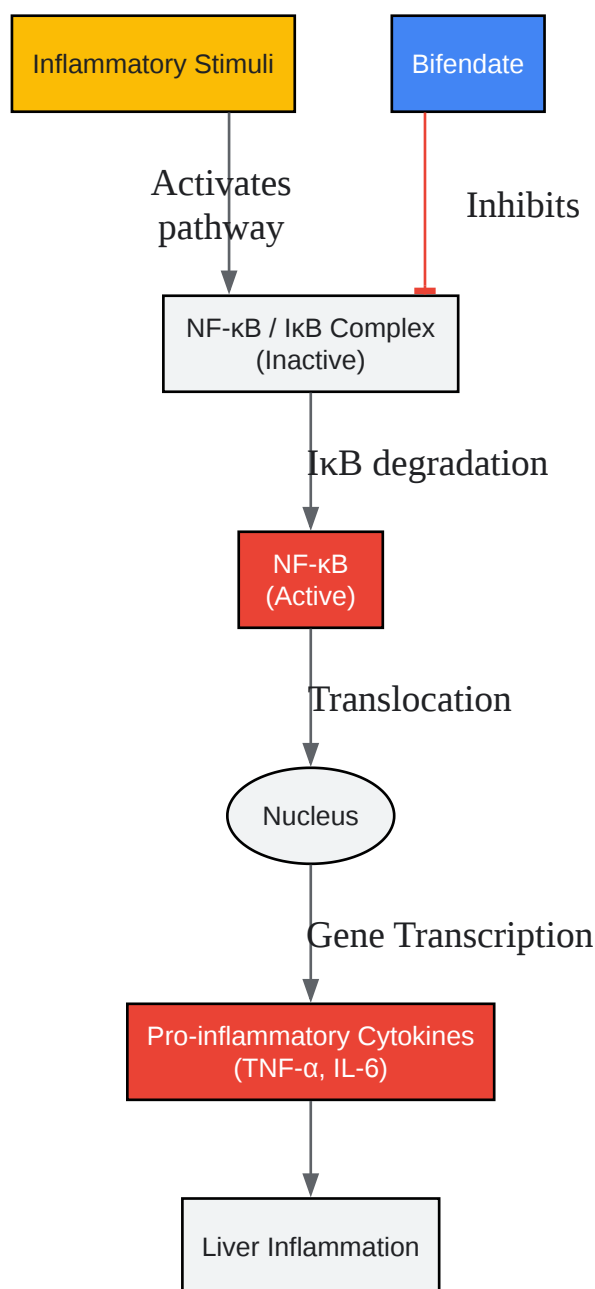


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Bifendate's core antioxidant mechanisms.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver disease, often leading to fibrosis and cirrhosis.[14] **Bifendate** exerts anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF- κ B), a pivotal transcription factor in the inflammatory cascade.[14] By preventing NF- κ B's translocation to the nucleus, **Bifendate** reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6), thereby curbing inflammatory damage.[14]



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Inhibition of the NF-κB inflammatory pathway.

Additional Mechanisms

Beyond its primary antioxidant and anti-inflammatory roles, **Bifendate**'s hepatoprotective profile includes:

- **Modulation of Apoptosis:** It regulates the expression of the Bcl-2 family of proteins, upregulating anti-apoptotic proteins to prevent excessive programmed cell death in hepatocytes.[14]
- **Promotion of Liver Regeneration:** **Bifendate** has been shown to stimulate the proliferation of hepatocytes, a critical process for recovery from liver injury.[1][14] It upregulates the expression of hepatocyte growth factor (HGF) and its receptor, c-Met, which are key players in liver regeneration.[14]
- **Cell Membrane Stabilization:** The compound helps maintain the stability of the hepatocyte membrane by preserving the phospholipid bilayer, protecting cells from toxic insults and cytolysis.[2][14]
- **Autophagy Inhibition:** In vitro studies show that **Bifendate** can inhibit autophagy degradation in an ATG5-dependent manner and reduce lysosomal activity.[15]

Pharmacokinetics and Metabolism

ADME Profile

Bifendate's clinical use is challenged by its very low water solubility, leading to poor oral bioavailability, which is generally estimated to be below 30%.[9] To overcome this, various formulation strategies have been explored. Self-emulsifying drug delivery systems (SEDDS) and nanosuspensions have been shown to significantly increase oral bioavailability and systemic exposure in animal models.[10][15] An intravenous nanosuspension formulation increased the area under the curve (AUC) by over 17-fold compared to a standard solution, with drug uptake concentrated in reticuloendothelial system (RES) organs, particularly the liver.[10] Known human metabolites of **Bifendate** include Mono-O-demethylated bdd.[11]

Drug-Drug Interactions

Bifendate is a potent inducer of cytochrome P450 (CYP) enzymes, which can lead to clinically significant drug-drug interactions.[16] Its induction of CYP3A4, a major enzyme in drug metabolism, can accelerate the clearance of co-administered drugs that are substrates for this enzyme.[16] This effect has been observed to decrease the plasma concentrations of drugs like cyclosporine and talinolol, potentially reducing their therapeutic efficacy.[16][17]

Interacting Drug	Organism	Effect of Bifendate Co-administration	Citation(s)
Cyclosporine	Humans	Decreases plasma concentration of cyclosporine.	[16]
Talinolol	Humans	Decreased AUC by 11.2% and Cmax by 9.7% after 14 days of Bifendate treatment.	[17]

Clinical and Pre-clinical Efficacy

Hepatoprotection in Chronic Hepatitis

The primary clinical application of **Bifendate** is in the management of chronic hepatitis, where it is valued for its ability to lower serum ALT levels.[3][18] In a study involving patients with chronic hepatitis B, a higher-dose, long-term regimen of **Bifendate** demonstrated significant efficacy.[19]

Parameter	Bifendate Treatment Group	Control Group	Citation(s)
ALT Normalization (1 mo)	70.76%	-	[19]
HBeAg Seroconversion	44.4%	Significantly Lower	[19]
HBeAb Seroconversion	29.3%	Significantly Lower	[19]
HBV DNA Seroconversion	38.5%	Significantly Lower	[19]

Data from a 12-month study in patients with chronic hepatitis B. Treatment group received 45-67.5 mg/day.

Effects on Hepatic Steatosis

In animal models of hypercholesterolemia and non-alcoholic fatty liver disease, **Bifendate** has been shown to attenuate hepatic steatosis by reducing lipid accumulation in the liver.^{[7][8]} It effectively lowers hepatic levels of total cholesterol and triglycerides, though it does not appear to reduce serum lipid levels.^[7]

Animal Model	Bifendate Regimen	Effect on Hepatic Lipids	Citation(s)
Hypercholesterolemic Mice	0.03-1.0 g/kg/day (i.g.) for 4 days	↓ Total Cholesterol (9-37%), ↓ Triglycerides (10-37%)	^[7]
High-Fat Diet Mice	0.25% (w/w) in diet for 7-14 days	↓ Total Cholesterol (25-56%), ↓ Triglycerides (22-44%)	^[7]

Conversely, some studies have reported that high doses of **Bifendate** (0.25-1 g/kg) can paradoxically cause an acute elevation in both serum and hepatic triglyceride levels in healthy mice and rabbits.^[20]

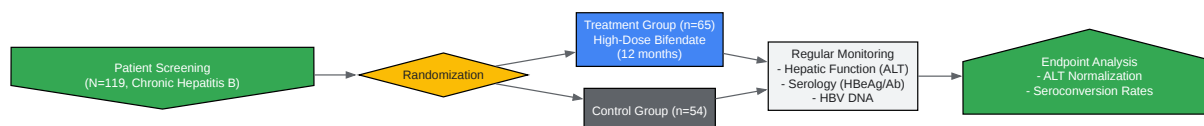
Key Experimental Protocols

Protocol: Evaluation of Anti-HBV Efficacy in Humans

This protocol describes a randomized controlled trial to assess the antiviral efficacy of **Bifendate** in patients with chronic hepatitis B.^[19]

- Objective: To investigate the anti-HBV efficacy of higher-dose, long-term **Bifendate** treatment.
- Study Population: 119 patients with chronic hepatitis B, randomized into a treatment group (n=65) and a control group (n=54).
- Treatment Regimen:

- Treatment Group: Oral **Bifendate** pills for up to 12 months. Dosage was age-dependent: 30-45 mg/day for patients ≤ 12 years old, and 45-67.5 mg/day for patients > 12 years old.
- Control Group: Received standard supportive care without the specified **Bifendate** regimen.
- Monitoring and Endpoints:
 - Hepatic function tests, including serum ALT, were performed at regular intervals.
 - Serological markers (HBeAg, HBeAb) and virological markers (HBV DNA) were detected periodically.
 - Primary endpoints included the rate of ALT normalization and the seroconversion rates of HBeAg, HBeAb, and HBV DNA.
 - Safety was assessed by monitoring for adverse effects throughout the study.



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Workflow for the clinical trial of **Bifendate** in Chronic Hepatitis B.

Protocol: Assessment of Hepatoprotective Effects in TAA-Induced Liver Injury (Rat Model)

This protocol details an animal study designed to evaluate **Bifendate**'s protective effects against chemically-induced liver fibrosis using Thioacetamide (TAA).^[21]

- Objective: To determine if **Bifendate** administration ameliorates TAA-induced liver injury and fibrosis in rats.

- Animals: 120 male albino rats (150-200g).
- Experimental Groups:
 - Group 1 (Control): Received only food and water.
 - Group 5 (TAA only): Received a single intraperitoneal (IP) injection of TAA (200 mg/kg body weight).
 - Group 6 (TAA + DDB): Received TAA (200 mg/kg, IP) and **Bifendate** (6 mg/kg, daily via intragastric gavage) for the study duration (12 weeks).
- Procedure:
 - Animals were grouped and acclimatized.
 - TAA and **Bifendate** were administered as per the group assignments for 12 weeks.
 - At the end of the trial, blood samples were collected via cardiac puncture for biochemical analysis of liver enzymes (e.g., ALT, AST).
 - Animals were euthanized, and liver tissues were excised.
- Analysis:
 - Biochemical: Serum was analyzed for liver function markers.
 - Histopathological: Liver tissues were fixed in 10% neutral formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate hepatic injury, necrosis, inflammation, and fibrosis.

Synthesis

Bifendate is produced through multi-step chemical synthesis.^[2] The process typically starts with simpler aromatic compounds and requires precise control over reaction conditions to construct the complex biphenyl scaffold and achieve the high purity (>99%) demanded by the pharmaceutical industry.^[2]

Conclusion

Bifendate (Dimethyl Diphenyl Bicarboxylate) is a well-established hepatoprotective agent with a complex mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[14] Its clinical utility, particularly in reducing elevated ALT levels in chronic hepatitis, is well-documented, although its efficacy can be limited by rebound effects and poor oral bioavailability.[3][9] Current and future research is focused on developing advanced formulations to enhance its pharmacokinetic profile and exploring its potential therapeutic applications beyond liver protection, such as in anti-viral and anti-cancer therapies.[3][22] For drug development professionals, **Bifendate** represents a molecule with a strong safety and efficacy record for a specific indication, but one whose full potential may yet be unlocked through modern formulation science and further mechanistic investigation.

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